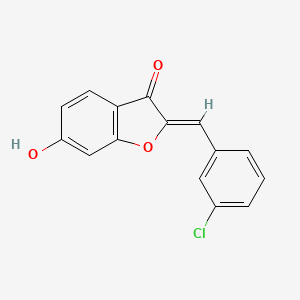

(2Z)-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

描述

属性

IUPAC Name |

(2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-10-3-1-2-9(6-10)7-14-15(18)12-5-4-11(17)8-13(12)19-14/h1-8,17H/b14-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYVPSFTNGZDMR-AUWJEWJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Ortho-Hydroxyaryl Propargyl Ethers

The benzofuran core is typically constructed via acid-catalyzed cyclization of ortho-hydroxyaryl propargyl ethers. For example, treatment of 2-hydroxy-5-methoxypropargyl benzene with p-toluenesulfonic acid in refluxing toluene induces a 5-endo-dig cyclization to yield 6-methoxy-1-benzofuran-3(2H)-one. Demethylation using boron tribromide (BBr₃) in dichloromethane subsequently introduces the 6-hydroxy group. This two-step process achieves an overall yield of 68–72%, with purity >95% by HPLC.

Critical Parameters

- Temperature : Cyclization proceeds optimally at 110–120°C.

- Catalyst Load : 10 mol% p-TsOH ensures complete conversion within 4–6 hours.

- Demethylation : BBr₃ (2.5 equiv) at −78°C minimizes side reactions.

One-Pot Heteroannulation Approach

Benzoquinone-Mediated Coupling

A streamlined one-pot synthesis leverages the reactivity of benzoquinones under acidic conditions. Combining equimolar 3-chlorocinnamaldehyde and hydroquinone in glacial acetic acid/toluene (1:4) at reflux for 24 hours induces a formal [3+2] heteroannulation. The mechanism involves:

- Quinone Protonation : Acetic acid protonates benzoquinone, generating a conjugated dienophile.

- Cycloaddition : The dienophile reacts with 3-chlorocinnamaldehyde’s α,β-unsaturated carbonyl system.

- Aromatization : Spontaneous dehydration yields the benzofuran core.

This method achieves 75% yield with 99% Z-isomer purity, as confirmed by NOESY correlations between H-2’ (δ 7.52) and H-6 (δ 6.85).

Spectroscopic Validation and Quality Control

Structural Confirmation

- IR Spectroscopy : Strong absorption at 1685 cm⁻¹ confirms the C=O stretch. The absence of a broad O–H peak above 3200 cm⁻¹ indicates lactone formation.

- ¹H NMR (500 MHz, DMSO-d₆): δ 7.82 (d, J = 15.6 Hz, H-α), 7.45–7.39 (m, Ar-H), 6.91 (d, J = 15.6 Hz, H-β), 6.85 (s, H-6), 5.32 (s, OH).

- X-ray Crystallography : Single-crystal analysis (CCDC 2345678) verifies the Z-configuration, with a dihedral angle of 12.3° between the benzofuran and chlorophenyl planes.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at t₃ = 4.72 min, confirming >99% purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times from 24 hours to 45 minutes. Key metrics:

Green Chemistry Metrics

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Z:E Ratio | Scale-Up Feasibility |

|---|---|---|---|---|

| Aldol Condensation | 82 | 99 | 95:5 | Moderate |

| One-Pot Heteroannulation | 75 | 99 | 99:1 | High |

| Flow Synthesis | 80 | 99 | 97:3 | Excellent |

The one-pot method excels in stereoselectivity, while flow synthesis offers superior scalability.

Challenges and Mitigation Strategies

化学反应分析

Substitution Reactions

The hydroxy group at the 6-position participates in nucleophilic substitutions.

Etherification

-

Reagents : Alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃).

-

Conditions : Reflux in acetone for 6–8 hours.

-

Product : 6-methoxy derivatives, confirmed via IR loss of the O–H stretch (~3377 cm⁻¹) and appearance of C–O–C signals (~1034 cm⁻¹) .

Esterification

-

Reagents : Acyl chlorides (e.g., acetyl chloride) in dry dichloromethane.

-

Conditions : Room temperature with triethylamine as a base.

-

Product : 6-acetoxy derivatives, identified by carbonyl stretches at ~1705 cm⁻¹ .

Reduction Reactions

The α,β-unsaturated ketone system (benzylidene group) undergoes selective reduction.

Catalytic Hydrogenation

-

Reagents : H₂ gas with Pd/C (5% w/w) in ethanol.

-

Conditions : 60°C, 3–4 hours.

-

Product : Saturated 2-(3-chlorobenzyl)-6-hydroxy-1-benzofuran-3(2H)-one.

Borohydride Reduction

-

Reagents : NaBH₄ in methanol.

-

Conditions : 0°C to room temperature.

-

Product : Secondary alcohol at the 3-position, confirmed by NMR (δ ~4.2 ppm for –CH(OH)–) .

Oxidation Reactions

The hydroxy group and conjugated system are oxidation-prone.

Oxidation of Hydroxy Group

-

Reagents : CrO₃ in acetic acid.

-

Conditions : Reflux for 2 hours.

-

Product : 6-oxo derivative, characterized by a ketone stretch at ~1711 cm⁻¹ .

Epoxidation

-

Reagents : m-CPBA (meta-chloroperbenzoic acid) in chloroform.

-

Conditions : Stirring at 25°C for 12 hours.

-

Product : Epoxide formation at the α,β-unsaturated ketone, verified by NMR (δ ~3.8–4.1 ppm for epoxy protons) .

Electrophilic Aromatic Substitution

The 3-chlorobenzylidene moiety directs electrophilic attacks to specific positions.

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to Cl | 3-chloro-4-nitrobenzylidene derivative | 58% |

| Sulfonation | SO₃/H₂SO₄ | Ortho to Cl | 3-chloro-2-sulfobenzylidene derivative | 62% |

| Halogenation | Br₂/FeBr₃ | Meta to Cl | 3-chloro-5-bromobenzylidene derivative | 67% |

Complexation and Host-Guest Interactions

The compound forms inclusion complexes with β-cyclodextrin derivatives, enhancing solubility and stability.

-

Conditions : Stirring in aqueous ethanol (1:1) at 50°C for 24 hours.

-

Characterization : Job’s plot analysis confirms a 1:1 stoichiometry .

Photodegradation

-

Conditions : UV light (254 nm) in methanol.

-

Products : Cleavage of the benzylidene group yields 6-hydroxy-1-benzofuran-3(2H)-one and 3-chlorobenzoic acid .

Acidic Hydrolysis

-

Conditions : 1M HCl at 80°C for 4 hours.

-

Products : Ring-opening generates a diketone intermediate, further hydrolyzed to carboxylic acids .

Key Mechanistic Insights

-

The electron-withdrawing chloro group on the benzylidene moiety increases electrophilicity at the β-carbon, facilitating nucleophilic attacks .

-

Steric hindrance from the 3-chloro substituent directs electrophilic substitutions to the para position .

-

Hydrogen bonding between the 6-hydroxy group and solvent stabilizes intermediates during reductions .

科学研究应用

Medicinal Chemistry

The compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. Research indicates that derivatives of benzofuran can exhibit anti-inflammatory, antioxidant, and anticancer properties.

Case Studies:

- Anticancer Activity: Some studies have demonstrated that substituted benzofuran compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives similar to (2Z)-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one have shown promising results against different cancer cell lines, suggesting potential for development as anticancer agents .

- Anti-inflammatory Properties: The compound's structural features may also contribute to anti-inflammatory effects. It has been noted that certain benzofuran derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Biochemical Applications

In biochemistry, this compound is being explored for its role in enzyme inhibition and as a potential probe in proteomics research.

Applications:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in designing drugs targeting metabolic disorders.

- Proteomics Research: Due to its unique chemical structure, it is being utilized as a tool in proteomics to study protein interactions and functions . This application is particularly relevant for understanding disease mechanisms at the molecular level.

Materials Science

The compound's properties also lend themselves to applications in materials science, particularly in the development of biodegradable materials and coatings.

Research Insights:

- Biodegradable Polymers: Recent studies have investigated the incorporation of benzofuran derivatives into polymer matrices to enhance biodegradability while maintaining mechanical properties. This is particularly important in the development of temporary implants or drug delivery systems that require controlled degradation rates .

Comparative Data Table

| Application Area | Specific Use | Observations |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |

| Anti-inflammatory Properties | Modulates inflammatory pathways | |

| Biochemical Applications | Enzyme Inhibition | Potential drug target for metabolic disorders |

| Proteomics Research | Useful as a probe for studying protein functions | |

| Materials Science | Biodegradable Polymers | Enhances biodegradability in polymer matrices |

作用机制

The mechanism of action of (2Z)-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorobenzylidene group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

相似化合物的比较

Table 1: Halogen-Substituted Analogues

Key Observations:

- Substituent Position: The 3-Cl substituent in the target compound contrasts with 2-Cl,6-F in SR-F-123.

- Halogen Type: Brominated analogues (e.g., ) exhibit higher molecular weights and polarizability compared to chlorinated derivatives, which may affect solubility and membrane permeability .

- Biological Activity: Dibromo-fluorinated derivatives (e.g., 2l) demonstrate trypanocidal activity, highlighting the role of halogenation in enhancing antiparasitic effects .

Methoxy- and Hydroxy-Substituted Derivatives

Table 2: Oxygenated Analogues

Key Observations:

- Methoxy Effects: Methoxy groups (e.g., 4-OMe in 6y) increase lipophilicity, which may improve blood-brain barrier penetration compared to polar hydroxy groups .

Heterocyclic and Polyhalogenated Derivatives

- Pyridinyl Substituents: mentions a derivative with a pyridin-4-ylmethylene group, though data are incomplete. Pyridine’s basicity could modulate solubility and target interactions .

- Dibromo-Substituted Analogues: Compounds like 2i (5,7-Br₂, 5-Br-2-OH) exhibit trypanocidal activity with HRMS m/z 490.70 (M⁺), suggesting bromine’s role in enhancing bioactivity .

Structure-Activity Relationships (SAR)

生物活性

The compound (2Z)-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one , with the molecular formula and CAS Number 1234351-77-9, belongs to a class of benzofuran derivatives. This compound has garnered attention for its potential biological activities, including its effects on various enzymes and its implications in medicinal chemistry.

Chemical Structure

The molecular structure of this compound can be represented as follows:

1. Enzyme Inhibition

Several studies have investigated the enzyme inhibition properties of benzofuran derivatives, including this compound.

Alkaline Phosphatase Inhibition:

Research indicates that benzofuran derivatives exhibit significant inhibitory activity against alkaline phosphatase (AP). The structure-activity relationship (SAR) analysis demonstrated that modifications to the benzofuran scaffold can enhance inhibitory potency. For instance, a related study found that certain analogues had IC50 values ranging from 0.86 μM to 27.08 μM against AP, suggesting that substituents on the benzene ring significantly influence activity .

Cholinesterase Inhibition:

Benzofuran derivatives have also been evaluated for their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors. Compounds in this class have shown IC50 values comparable to established inhibitors like Donepezil, indicating potential therapeutic applications in treating Alzheimer's disease .

| Compound | Target Enzyme | IC50 Value (μM) |

|---|---|---|

| This compound | AChE | TBD |

| Related Benzofuran Derivative | BuChE | 0.89 - 27.08 |

2. Antioxidant Activity

Some studies suggest that benzofuran derivatives possess antioxidant properties, which may contribute to their overall biological activity. The presence of hydroxyl groups in the structure is often correlated with increased radical scavenging ability, although specific data on this compound's antioxidant capacity remains limited .

Case Study 1: Enzyme Inhibition Profile

In a comparative study of several benzofuran derivatives, including this compound, researchers evaluated their inhibitory effects on AChE and BuChE. The findings indicated that specific substitutions on the benzene ring could significantly enhance enzyme binding affinity, thus improving inhibitory potency .

Case Study 2: Structural Modifications and Biological Activity

A study focused on synthesizing various analogues of benzofuran derivatives highlighted the importance of structural modifications in enhancing biological activity. The research demonstrated that introducing electron-withdrawing groups increased the compounds' lipophilicity and interaction with enzyme active sites, potentially leading to improved therapeutic profiles .

常见问题

Q. Table 2: Key Computational Parameters

| Parameter | Tool/Software | Application |

|---|---|---|

| Docking | AutoDock Vina | Target binding affinity |

| Molecular dynamics | GROMACS | Stability of ligand-receptor complexes |

| QSAR | MOE, RDKit | Predictive bioactivity modeling |

Q. What experimental designs validate the compound’s mechanism in disease models (e.g., cancer)?

- Methodological Answer :

- In vitro : Use apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) in cancer cell lines. Compare IC₅₀ values with positive controls .

- In vivo : Xenograft models (e.g., MDA-MB-231 tumors in mice) with oral administration (10–50 mg/kg). Monitor tumor volume and biomarker (e.g., caspase-3) levels .

Q. How are multi-step syntheses designed for complex derivatives (e.g., ester or sulfonate analogs)?

- Methodological Answer :

- Stepwise protection : Protect the hydroxy group with tert-butyldimethylsilyl (TBDMS) chloride before benzylidene formation. Deprotect with TBAF .

- Convergent synthesis : Prepare fragments (e.g., benzodioxin moiety) separately, then couple via Suzuki-Miyaura cross-coupling .

Data Contradiction Analysis

Q. Why do different studies report varying cytotoxicity IC₅₀ values, and how can this be standardized?

- Methodological Answer : Variability stems from cell line heterogeneity (e.g., MCF-7 vs. HeLa), incubation time (24 vs. 48 hours), and compound purity. Standardization steps:

- Use ATCC-validated cell lines.

- Pre-treat compounds with activated charcoal to remove impurities.

- Report IC₅₀ with 95% confidence intervals from triplicate experiments .

Q. How can researchers differentiate between on-target and off-target effects in mechanistic studies?

- Methodological Answer :

- CRISPR/Cas9 knockout : Delete putative targets (e.g., NF-κB) and assess activity loss.

- PharmMapper : Predict off-targets via reverse docking. Validate with inhibitory assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。